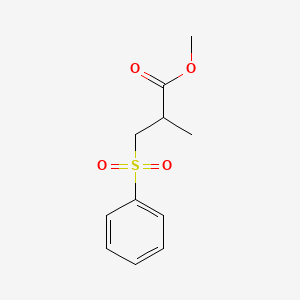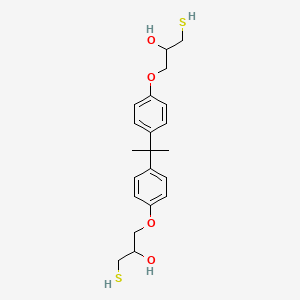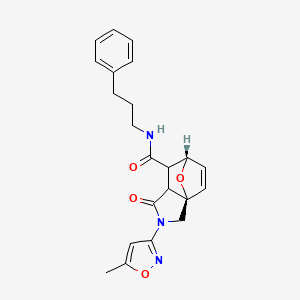
2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3-phenylpropyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3-phenylpropyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3-phenylpropyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves multiple steps. One common method includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the isoxazole ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction .
Applications De Recherche Scientifique
2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3-phenylpropyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3-phenylpropyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide stands out due to its unique structure and diverse range of applications. Similar compounds include:
- 3-[(5-methyl-3-isoxazolyl)sulfamoyl]-N-(3-phenylpropyl)benzamide
- 3-methyl-5-(3-phenylpropyl)isoxazole
- N-(5-methyl-3-isoxazolyl)-3-phenylbutanamide
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Propriétés
Formule moléculaire |
C22H23N3O4 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
(1R,7S)-3-(5-methyl-1,2-oxazol-3-yl)-4-oxo-N-(3-phenylpropyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-14-12-17(24-29-14)25-13-22-10-9-16(28-22)18(19(22)21(25)27)20(26)23-11-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16,18-19H,5,8,11,13H2,1H3,(H,23,26)/t16-,18?,19?,22-/m0/s1 |
Clé InChI |
QIMMVMVIMHVXCY-PJJFEIACSA-N |
SMILES isomérique |
CC1=CC(=NO1)N2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)NCCCC5=CC=CC=C5 |
SMILES canonique |
CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NCCCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



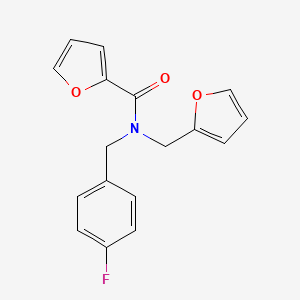

![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)
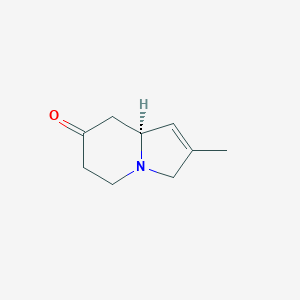
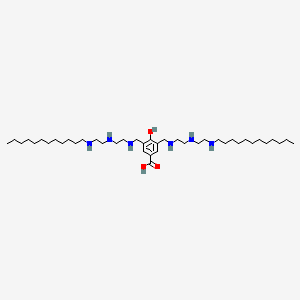

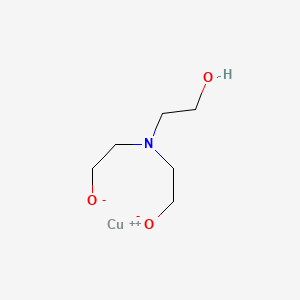
![3-(5-ethyl-2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B13826597.png)
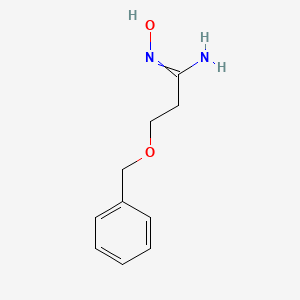

![[1,3,5]Triazocino[1,2-a]benzimidazole(9CI)](/img/structure/B13826608.png)
